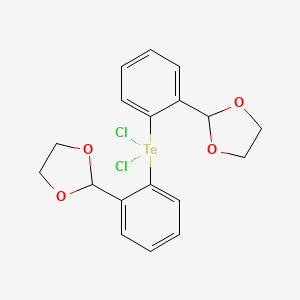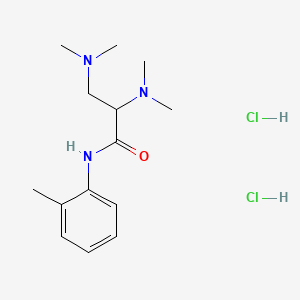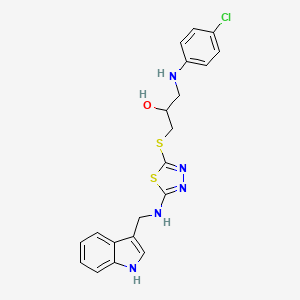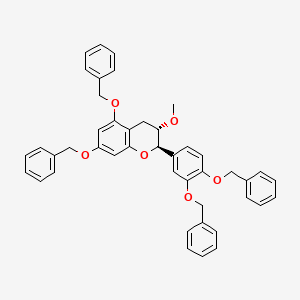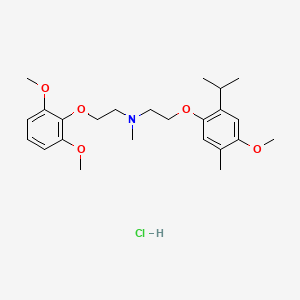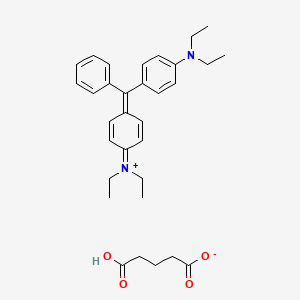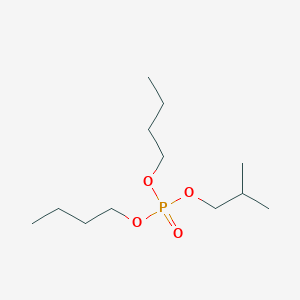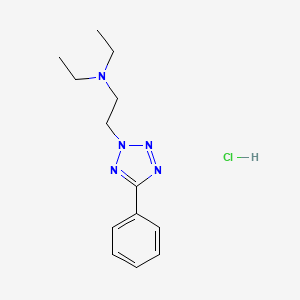
Einecs 218-379-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 218-379-8 involves several synthetic routes and reaction conditions. One common method is the selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor . This process involves the use of reagents such as potassium peroxymonosulfate and tert-butyl alcohol, and it is carried out under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions and reagents.
Analyse Des Réactions Chimiques
Einecs 218-379-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium peroxymonosulfate, tert-butyl alcohol, and ethyl alcohol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of benzyl alcohol using potassium peroxymonosulfate results in the formation of benzaldehyde .
Applications De Recherche Scientifique
Einecs 218-379-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of Einecs 218-379-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor, thereby affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Einecs 218-379-8 can be compared with other similar compounds, such as benzothiazolylidene-based chromophores and lamellarins . These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, benzothiazolylidene-based chromophores are used in the synthesis of push-pull alkenes, while lamellarins are natural products with interesting biological properties . This compound is unique in its specific molecular structure and its wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
2138-18-3 |
|---|---|
Formule moléculaire |
C54H90O2 |
Poids moléculaire |
771.3 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O.C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5;1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3;12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b;22-12+,23-13-/t19-,21+,22+,23-,24+,25+,26+,27-;21-,24-,25-,26+,27-/m11/s1 |
Clé InChI |
BAPDQBCWGVYLDI-HHBZTYJMSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


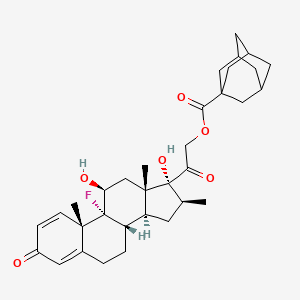


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
